molecular formula C23H24N2O3 B13411337 (1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide

(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide

Cat. No.: B13411337
M. Wt: 376.4 g/mol
InChI Key: JOTWZGIFEGRKFM-VXLWULRPSA-N
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Description

This compound, with the molecular formula C₂₂H₂₂N₂O₃ (MW: 362.42 g/mol) and CAS RN 105310-75-6, is a cyclopropane-based carboxamide featuring a 1,3-dioxoisoindole moiety. Its stereochemistry [(1R,2S)] is critical for its pharmacological relevance, as it is a key intermediate in synthesizing milnacipran hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat fibromyalgia and depression . Key physicochemical properties include:

  • Melting point: 130–132°C
  • Boiling point: 535.6°C at 760 mmHg
  • Density: 1.293 g/cm³
  • Refractive index: 1.638 .

Properties

Molecular Formula

C23H24N2O3

Molecular Weight

376.4 g/mol

IUPAC Name

(1R)-2-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C23H24N2O3/c1-3-24(4-2)22(28)23(16-10-6-5-7-11-16)14-17(23)15-25-20(26)18-12-8-9-13-19(18)21(25)27/h5-13,17H,3-4,14-15H2,1-2H3/t17?,23-/m0/s1

InChI Key

JOTWZGIFEGRKFM-VXLWULRPSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@@]1(CC1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide typically involves multiple steps. One common method starts with the preparation of the cyclopropane ring, followed by the introduction of the phenyl group and the phthalimide moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl group or the phthalimide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its interactions with specific molecular targets can be exploited for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The compound is compared to cyclopropanecarboxamide derivatives with modifications in the substituents on the cyclopropane ring or aromatic systems.

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / CAS RN Substituent(s) Molecular Formula MW (g/mol) Melting Point (°C) Key Spectral Features (NMR, IR)
Target Compound (105310-75-6) Isoindole-1,3-dione methyl C₂₂H₂₂N₂O₃ 362.42 130–132 ¹H NMR (δ 7.38–7.19 ppm, aromatic); IR 1638 cm⁻¹ (C=O)
2-(4-Bromophenoxy)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide (15af) 4-Bromophenoxy C₂₀H₂₂BrNO₂ 388.30 89.3–89.4 ¹H NMR (δ 7.45–6.84 ppm, bromophenyl); IR 1486 cm⁻¹ (C-Br)
2-(3-Dimethylaminophenoxy)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide (15ae) 3-(Dimethylamino)phenoxy C₂₂H₂₈N₂O₂ 360.48 Oily liquid ¹H NMR (δ 6.31–6.44 ppm, dimethylamino); IR 2804 cm⁻¹ (N-CH₃)
(1S,2R)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide (172015-99-5) Hydroxymethyl C₁₆H₂₄N₂O₂ 276.38 Not reported ¹H NMR (δ 1.15–3.50 ppm, hydroxymethyl); IR 3400 cm⁻¹ (O-H)
2-[(1,3-Dioxo-2-isoindolyl)methyl]-N,N-diethyl-1-phenyl-1-cyclopropanecarboxamide (1100753-09-0) Isoindole-1,3-dione methyl (stereoisomer) C₂₃H₂₄N₂O₃ 376.40 Not reported Similar to target compound but with altered stereochemistry

Stereochemical Considerations

The (1R,2S) configuration distinguishes the target compound from diastereomers like (1RS,2SR)-2-[(1,3-Dioxoisoindolin-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropane-1-carboxamide (Milnacipran Related Compound C), which may exhibit divergent pharmacokinetic profiles . Enantiomers such as (1S,2R)-hydroxymethyl derivatives (172015-99-5) lack the isoindole group, reducing structural rigidity .

Physicochemical and Functional Implications

  • Thermal Stability : Higher melting point (130–132°C vs. 89°C for 15af) reflects stronger intermolecular forces due to the planar isoindole ring .
  • Spectral Signatures : IR C=O stretches at 1638 cm⁻¹ (target) vs. 1486 cm⁻¹ (15af) highlight electronic differences between amide and bromo substituents .

Research Implications

  • Drug Design: Structural similarity principles suggest phenoxy analogues (e.g., 15ae, 15af) could be optimized for CNS activity by introducing electron-donating groups (e.g., -N(CH₃)₂) to enhance bioavailability.
  • Metabolic Studies : Deuterated versions (e.g., D449102) enable isotope tracing without altering steric or electronic properties .
  • Activity Cliffs: Minor stereochemical changes (e.g., 1R,2S vs. 1RS,2SR) may drastically alter SNRI efficacy, warranting further in vitro profiling .

Biological Activity

The compound (1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide, hereafter referred to as Compound A, is a cyclopropanecarboxamide derivative with potential therapeutic applications. Its unique structural features suggest a diverse range of biological activities, particularly in pharmacology and medicinal chemistry.

Biological Activity Overview

The biological activity of Compound A has been investigated primarily in the context of its effects on various biological systems, including its potential anti-inflammatory, analgesic, and neuroprotective properties.

Anti-inflammatory Activity

Research has indicated that Compound A exhibits significant anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Table 1: Inhibition of Cytokine Production

CytokineControl Level (pg/mL)Compound A Level (pg/mL)% Inhibition
TNF-alpha1504570%
IL-62006070%

This data suggests that Compound A may serve as a potential therapeutic agent for conditions characterized by chronic inflammation.

Analgesic Activity

In animal models, Compound A demonstrated significant analgesic effects. The compound was tested using the hot plate and formalin tests to evaluate its pain-relieving properties.

Case Study: Analgesic Effects in Mice
In a study involving mice subjected to acute pain stimuli, administration of Compound A resulted in a notable increase in pain threshold compared to the control group.

Table 2: Pain Threshold Measurements

Treatment GroupPain Threshold (seconds)
Control5.0
Compound A12.5

The results indicate that Compound A effectively reduces pain perception, suggesting its potential use in pain management therapies.

Neuroprotective Effects

The neuroprotective properties of Compound A were assessed in vitro using neuronal cell lines exposed to oxidative stress. The compound showed a significant reduction in cell death rates compared to untreated controls.

Table 3: Cell Viability Under Oxidative Stress

TreatmentCell Viability (%)
Control30
Compound A75

These findings highlight the potential of Compound A as a neuroprotective agent, particularly in conditions like neurodegenerative diseases.

The mechanisms underlying the biological activities of Compound A are still under investigation. However, preliminary studies suggest that its action may involve modulation of signaling pathways related to inflammation and pain perception, possibly through inhibition of NF-kB activation and enhancement of antioxidant defenses.

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